molecular formula C66H75N6NaO36P4 B10859188 Doxycycline fosfatex [who-DD] CAS No. 83038-87-3

Doxycycline fosfatex [who-DD]

Cat. No.: B10859188
CAS No.: 83038-87-3
M. Wt: 1675.2 g/mol
InChI Key: SXKMVTPMBIOXIQ-QCDOITSMSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Doxycycline fosfatex is synthesized through a series of chemical reactions starting from oxytetracycline. The process involves multiple steps, including hydroxylation, methylation, and phosphorylation. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability and efficacy of the final product .

Industrial Production Methods: : Industrial production of doxycycline fosfatex involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often formulated into various dosage forms, including tablets, capsules, and injectable solutions .

Chemical Reactions Analysis

Types of Reactions: : Doxycycline fosfatex undergoes several types of chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed:

Scientific Research Applications

Chemistry: : In chemistry, doxycycline fosfatex is used as a model compound for studying the mechanisms of antibiotic action and resistance. It is also used in the development of new synthetic methods and reaction pathways .

Biology: : In biology, doxycycline fosfatex is used to study the effects of antibiotics on bacterial growth and metabolism. It is also used in genetic research to control gene expression in various model organisms .

Medicine: : In medicine, doxycycline fosfatex is widely used to treat bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections. It is also used to prevent malaria in travelers to endemic regions .

Industry: : In industry, doxycycline fosfatex is used in the production of veterinary medicines and as a feed additive to promote growth and prevent disease in livestock .

Mechanism of Action

Doxycycline fosfatex exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death . The compound also targets the apicoplast in malaria parasites, disrupting their ability to synthesize essential proteins .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other tetracycline antibiotics such as tetracycline, minocycline, and oxytetracycline .

Comparison: : Compared to these compounds, doxycycline fosfatex has several unique properties:

These unique properties make doxycycline fosfatex a valuable tool in the treatment of bacterial infections and other medical applications.

Properties

CAS No.

83038-87-3

Molecular Formula

C66H75N6NaO36P4

Molecular Weight

1675.2 g/mol

IUPAC Name

sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid

InChI

InChI=1S/3C22H24N2O8.Na.4HO3P/c3*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h3*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;;;+1;;;;/p-1/t3*7-,10+,14+,15-,17-,22-;;;;;/m000...../s1

InChI Key

SXKMVTPMBIOXIQ-QCDOITSMSA-M

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+]

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+]

Origin of Product

United States

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